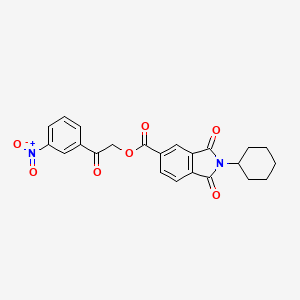
2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate, also known as NPDIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of organic materials for use in electronic devices. This compound has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate is not fully understood, but it is believed to involve the formation of charge transfer complexes between the compound and other materials. This results in an increase in conductivity and other electronic properties, making it useful for a variety of applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in materials science and electronics. However, some studies have suggested that it may have potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate is its excellent charge transport properties, which make it a valuable tool for researchers in the field of organic electronics. However, its synthesis can be challenging, and it is relatively expensive compared to other organic materials. Additionally, its use in biological applications is limited due to its lack of solubility in water.
Direcciones Futuras
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring new applications for this compound in areas such as organic photovoltaics, sensors, and biomedical devices. Finally, there is ongoing research into the biological effects of this compound, with the hope of identifying new therapeutic applications for this promising compound.
Conclusion:
In conclusion, this compound, or this compound, is a valuable compound with numerous potential applications in various fields. Its excellent charge transport properties make it a valuable tool for researchers in the field of organic electronics, and ongoing research is exploring new applications and synthesis methods. While its use in biological applications is limited, there is hope that further research may uncover new therapeutic applications for this promising compound.
Métodos De Síntesis
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate involves the reaction of 3-nitrobenzaldehyde with cyclohexanone to produce 3-nitrophenylcyclohexanone. This intermediate is then reacted with phthalic anhydride to produce this compound. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c26-20(14-5-4-8-17(11-14)25(30)31)13-32-23(29)15-9-10-18-19(12-15)22(28)24(21(18)27)16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXTKIPEXKCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)
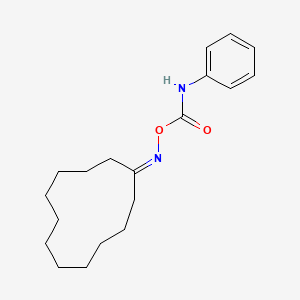
![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
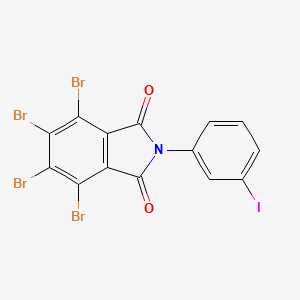
![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)
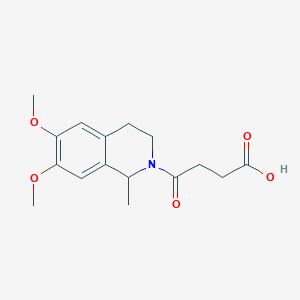

![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)
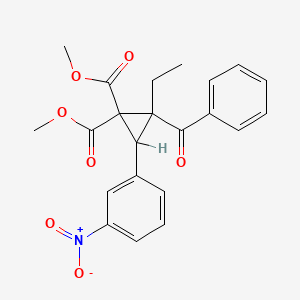
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)